![molecular formula C20H17N3O2 B599391 Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate CAS No. 833430-87-8](/img/structure/B599391.png)
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is a synthetic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are a group of naturally occurring and synthetic alkaloids known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate typically involves the reaction of beta-carboline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized beta-carboline derivatives.
Reduction: Reduced beta-carboline derivatives.
Substitution: Substituted carbamate derivatives with various functional groups.
科学的研究の応用
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurological disorders and as an anticancer agent.
作用機序
The mechanism of action of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate involves its interaction with various molecular targets and pathways. It is known to interact with the central nervous system, where it may modulate neurotransmitter receptors and inhibit enzymes involved in neurotransmitter degradation. This interaction can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders .
類似化合物との比較
Similar Compounds
Ethyl carbamate:
Beta-carboline alkaloids: A family of compounds with similar structures and diverse biological activities, including harmine, harmaline, and tetrahydroharmine.
Uniqueness
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities compared to other beta-carboline derivatives. Its ethyl carbamate group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
833430-87-8 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.375 |
IUPAC名 |
ethyl N-[3-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-7-5-6-13(12-14)18-19-16(10-11-21-18)15-8-3-4-9-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24) |
InChIキー |
AQDZYCQXYSAVHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



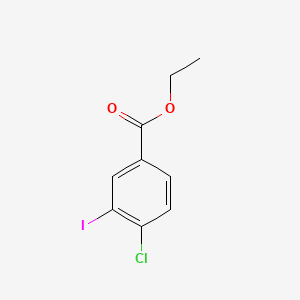
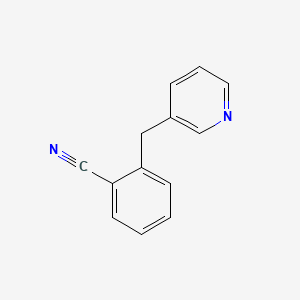


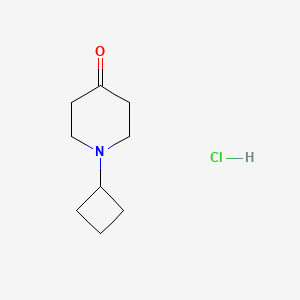
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)
![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
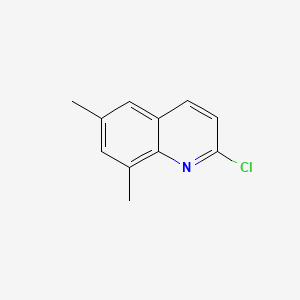
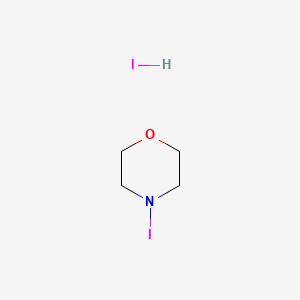

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
